molecular formula C9H18N2O3Pt+2 B163444 Lobaplatin CAS No. 131374-93-1

Lobaplatin

Katalognummer B163444
CAS-Nummer: 131374-93-1
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: XSMVECZRZBFTIZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lobaplatin is a platinum-based antineoplastic metallodrug . It has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is approved exclusively in China for the treatment of small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Mechanism

Lobaplatin, a third-generation platinum drug, has shown promising antitumor activity across various cancer types. It operates by forming DNA-drug adducts, causing intra-strand cross-links, primarily GG and AG, which interfere with DNA replication and transcription (McKeage, 2001). This process can trigger apoptosis and cell cycle arrest in cancer cells. For instance, in prostate cancer, lobaplatin inhibits cell proliferation and migration, and promotes apoptosis by downregulating androgen receptor (AR) and ERG signal pathways (Chen, Cao, Yu, & Feng, 2018). Similarly, lobaplatin induces apoptosis in gastric cancer cells, potentially linked to the modulation of Bax, PARP, p53, and Bcl-2 expression (Yin, Lin, Tian, Ye, Yang, & Xiao, 2014).

Overcoming Drug Resistance

Lobaplatin has demonstrated the potential to overcome resistance to other platinum-based drugs like cisplatin and carboplatin in preclinical models. This is particularly evident in osteosarcoma cells, where lobaplatin's effectiveness is influenced by interleukin (IL)-6. Proteomic analysis reveals its role in modifying protein expression and signaling pathways that contribute to drug resistance (Wang, Li, Yan, Wu, Wen, Liu, Fan, & Ma, 2021).

Clinical Potential and Applications

Lobaplatin has shown activity in a variety of tumor types, including breast, lung, gastric, and prostate cancers. It's been found to have a favorable safety profile, making it suitable for patients who may not tolerate other platinum drugs well (Lin & Chen, 2014). Its use in combination with other chemotherapeutic agents and in treating relapsed testicular cancer are among the potential clinical applications yet to be fully explored.

Eigenschaften

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVECZRZBFTIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3Pt+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobaplatine

CAS RN

131374-93-1, 135558-11-1
Record name Lobaplatin trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobaplatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135558111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

Citations

For This Compound
4,330
Citations
MJ McKeage - Expert opinion on investigational drugs, 2001 - Taylor & Francis
… lobaplatin showed activity in patients with a variety of tumour types. Many of the patients who responded to lobaplatin … In conclusion, lobaplatin is a new platinum drug, which overcomes …
Number of citations: 312 www.tandfonline.com
CY Xie, YP Xu, W Jin, LG Lou - Anti-cancer drugs, 2012 - journals.lww.com
… In the present study, we investigated the potential use of lobaplatin alone or in combination with antitubulin agents against NSCLC in vitro and in vivo. We found that lobaplatin alone …
Number of citations: 80 journals.lww.com
JA Gietema, GJ Veldhuis, HJ Guchelaar… - British journal of …, 1995 - nature.com
… lobaplatin showed activity in ovarian cancer patients pretreated with platinum. A phase II trial with lobaplatin … Twenty-two patients were treated with lobaplatin administered as an intra…
Number of citations: 100 www.nature.com
X Wu, P Tang, S Li, S Wang, Y Liang, L Zhong… - Nature …, 2018 - nature.com
… This study evaluates the impact of adding lobaplatin (L) to the TE regimen. Here, we show data from 125 patients (63 TE and 62 TEL patients). Four patients did not complete all the …
Number of citations: 40 www.nature.com
J Welink, E Boven, JB Vermorken, HE Gall… - Clinical cancer …, 1999 - AACR
The purpose of this study was to determine the influence of impaired renal and liver function on the pharmacokinetics and pharmacodynamics of lobaplatin in cancer patients. A total of …
Number of citations: 75 aacrjournals.org
CP Saris, PJM van de Vaart, RC Rietbroek… - …, 1996 - academic.oup.com
… We present here data on DNA-adduct formation by cisplatin, lobaplatin and … of lobaplatin and oxaliplatin with calf thymus DNA (input ratio 1 part per 100 nucleotides). For both lobaplatin …
Number of citations: 266 academic.oup.com
Q Wu, SK Qin, FM Teng… - … of hematology & …, 2010 - jhoonline.biomedcentral.com
… of lobaplatin was assessed in five HCC cell lines and the underlying molecular mechanisms in terms of cell cycle kinetics were explored. Cytotoxicity of lobaplatin to … Lobaplatin inhibited …
Number of citations: 75 jhoonline.biomedcentral.com
CY Yin, XL Lin, L Tian, M Ye, XY Yang… - World Journal of …, 2014 - ncbi.nlm.nih.gov
… of lobaplatin in human gastric cancer. In this study, we found that lobaplatin was most cytotoxic in human gastric cancer cells with poor differentiation state and that lobaplatin induced …
Number of citations: 32 www.ncbi.nlm.nih.gov
HH Fiebig, H Henss, I Von Pawel… - Oncology Research …, 1996 - karger.com
… Lobaplatin was markedly more active in 3 lung and in one testicular cancer model. In a ovarian and a stomach cancer model Cisplatin and Lobaplatin … [14], Lobaplatin was selected for …
Number of citations: 44 karger.com
Z Wang, L Xu, H Wang, Z Li, L Lu, X Li… - Saudi Journal of Biological …, 2018 - Elsevier
… antitumor efficacy and safety of lobaplatin-based regimens as the … Lobaplatin-based regimens prolonged PFS compared to cisplatin… Our results show that lobaplatin-based regimens are …
Number of citations: 19 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.